molecular formula C9H11ClFN B1386586 (3-Chloro-4-fluorophenyl)propylamine CAS No. 1039935-72-2

(3-Chloro-4-fluorophenyl)propylamine

Cat. No.: B1386586
CAS No.: 1039935-72-2
M. Wt: 187.64 g/mol
InChI Key: ZKQXDGHOCZKSSM-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)propylamine is a chemical compound belonging to the class of phenylpropylamines. It is a chiral compound with two enantiomers, R-CPFA and S-CPFA. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.

Mechanism of Action

Target of Action

The primary target of (3-Chloro-4-fluorophenyl)propylamine is Tyrosinase (TYR, EC 1.14.18.1) . TYR is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals . It plays a crucial role in the production of melanin, a pigment responsible for hair, skin, and eye color .

Mode of Action

This compound interacts with its target, TYR, by inhibiting its activity . The compound’s mode of action involves a network of interactions with copper ions and/or specific residues in the catalytic cavity of TYR . This interaction results in the inhibition of TYR, thereby preventing the oxidation of physiological substrates (L-tyrosine or L-DOPA) in in vitro assays .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the melanogenesis pathway . This pathway is responsible for the synthesis of melanin, a physiological pigment . The compound’s inhibition of TYR activity controls the rate-limiting step in melanogenesis, thereby affecting the entire process of melanin synthesis .

Result of Action

The primary result of this compound’s action is the inhibition of melanin production . By inhibiting TYR, the compound prevents the oxidation of L-tyrosine and/or L-DOPA to dopaquinone, a melanin precursor . This inhibition can lead to a decrease in melanin production, which may have implications for conditions related to melanin overproduction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in Suzuki–Miyaura (SM) coupling reactions is attributed to the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents

Biochemical Analysis

Biochemical Properties

(3-Chloro-4-fluorophenyl)propylamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to tyrosinase, an enzyme responsible for the oxidation of L-tyrosine to dopaquinone, a precursor in melanin production . The presence of the chloro and fluoro groups enhances its binding affinity to the enzyme’s active site, thereby inhibiting its activity. Additionally, this compound has been shown to interact with other enzymes involved in metabolic pathways, further influencing biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in melanin synthesis, leading to altered pigmentation in cells . Furthermore, this compound impacts cellular metabolism by interacting with enzymes that regulate metabolic flux, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of tyrosinase, inhibiting its enzymatic activity and preventing the oxidation of L-tyrosine . This inhibition is facilitated by the chloro and fluoro substituents, which enhance the compound’s binding affinity. Additionally, this compound may act as an allosteric modulator for other enzymes, altering their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially altering its biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes . At higher doses, this compound may induce toxic or adverse effects, including disruptions in metabolic pathways and cellular damage. These dosage-dependent effects highlight the importance of determining optimal concentrations for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interaction with tyrosinase is a key aspect of its metabolic role, as it inhibits the enzyme’s activity and influences melanin production . Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes involved in the synthesis and degradation of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows this compound to interact with its target enzymes and proteins, thereby modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-fluorophenyl)propylamine typically involves the reduction of nitriles using lithium aluminum hydride (LiAlH4). For example, the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile with LiAlH4 forms this compound . Another method involves the reaction of 1-bromo-4-fluorobenzene with magnesium in tetrahydrofuran under an inert atmosphere, followed by the addition of 2-chloropropionyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-fluorophenyl)propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: LiAlH4 is a common reducing agent used in the synthesis of this compound.

    Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)propylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of tyrosinase from Agaricus bisporus.

    Medicine: Research has explored its potential therapeutic effects, particularly in drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Comparison with Similar Compounds

    (3-Chloro-4-fluorophenyl)piperazine: A psychoactive drug of the phenylpiperazine class.

    (3-Chloro-4-fluorophenyl)ethanol: Another compound with similar structural features but different functional groups.

Uniqueness: (3-Chloro-4-fluorophenyl)propylamine is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the different enantiomers can exhibit different biological activities.

Properties

IUPAC Name

3-chloro-4-fluoro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQXDGHOCZKSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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